4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
CAS No.: 1014045-79-4
Cat. No.: VC7148233
Molecular Formula: C20H17ClN6O2S
Molecular Weight: 440.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014045-79-4 |
|---|---|
| Molecular Formula | C20H17ClN6O2S |
| Molecular Weight | 440.91 |
| IUPAC Name | 4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
| Standard InChI Key | DVSMELFRKIJRRL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Synthesis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. For 4-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, the synthesis might involve:
-
Preparation of the Sulfonyl Chloride: This could involve the reaction of benzene with chlorosulfonic acid.
-
Preparation of the Amine Component: This would involve the synthesis of the pyrazolylpyridazine moiety, which could be achieved through various heterocyclic reactions.
-
Coupling Reaction: The sulfonyl chloride would then be reacted with the prepared amine in the presence of a base.
Research Findings
Given the lack of specific data on this compound, research findings are based on related sulfonamides:
Future Directions
-
Synthetic Studies: Detailed synthesis protocols and optimization of reaction conditions.
-
Biological Evaluation: In vitro and in vivo studies to assess antimicrobial, anticancer, or anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the pyrazolylpyridazine moiety to enhance biological activity.
Given the limitations in the current literature, these directions would provide valuable insights into the properties and applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume